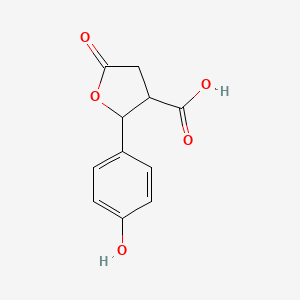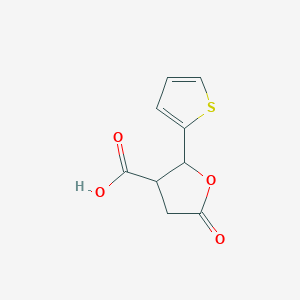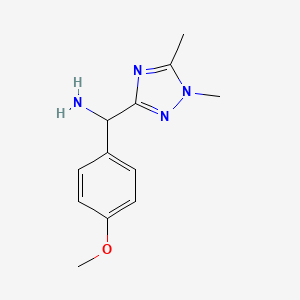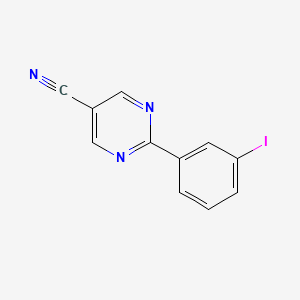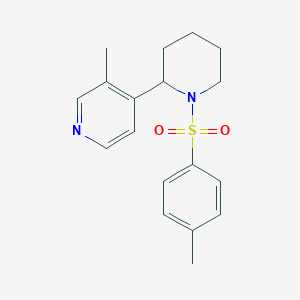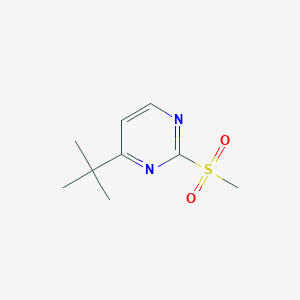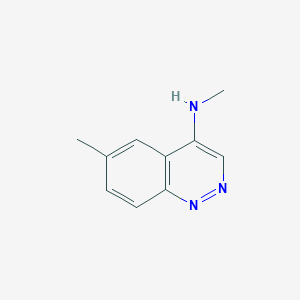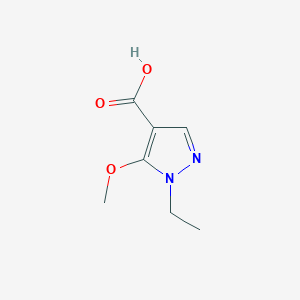
2-(5-Amino-3-cyclohexyl-4-nitro-1H-pyrazol-1-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Amino-3-cyclohexyl-4-nitro-1H-pyrazol-1-yl)ethanol is a complex organic compound featuring a pyrazole ring substituted with amino, cyclohexyl, and nitro groups
Métodos De Preparación
The synthesis of 2-(5-Amino-3-cyclohexyl-4-nitro-1H-pyrazol-1-yl)ethanol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole core, followed by the introduction of the amino, cyclohexyl, and nitro substituents under controlled conditions. Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Análisis De Reacciones Químicas
2-(5-Amino-3-cyclohexyl-4-nitro-1H-pyrazol-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents. Common reagents for these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(5-Amino-3-cyclohexyl-4-nitro-1H-pyrazol-1-yl)ethanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mecanismo De Acción
The mechanism of action of 2-(5-Amino-3-cyclohexyl-4-nitro-1H-pyrazol-1-yl)ethanol involves its interaction with specific molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing pathways related to inflammation, microbial growth, or other cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
2-(5-Amino-3-cyclohexyl-4-nitro-1H-pyrazol-1-yl)ethanol can be compared with other pyrazole derivatives, such as:
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Known for its energetic properties.
3,5-Bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole: Noted for its thermal stability. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H18N4O3 |
|---|---|
Peso molecular |
254.29 g/mol |
Nombre IUPAC |
2-(5-amino-3-cyclohexyl-4-nitropyrazol-1-yl)ethanol |
InChI |
InChI=1S/C11H18N4O3/c12-11-10(15(17)18)9(13-14(11)6-7-16)8-4-2-1-3-5-8/h8,16H,1-7,12H2 |
Clave InChI |
IQIQXWCRVRAUMC-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C2=NN(C(=C2[N+](=O)[O-])N)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



